Triolein-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

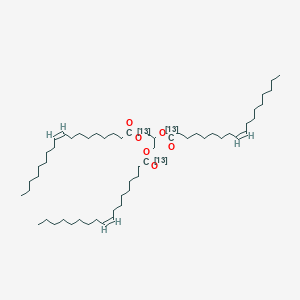

2,3-bis[[(Z)-(113C)octadec-9-enoyl]oxy]propyl (Z)-(113C)octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+1,56+1,57+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-UBEHWWNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)OCC(O[13C](=O)CCCCCCC/C=C\CCCCCCCC)CO[13C](=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82005-46-7 | |

| Record name | 9-Octadecenoic-1-13C acid, 1,2,3-propanetriyl ester, (9Z,9′Z,9′′Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82005-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic-1-13C acid, 1,2,3-propanetriyl ester, (Z,Z,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082005467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Triolein-13C3: A Technical Guide to its Application in Advanced Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and dynamic field of lipidomics, the precise measurement of lipid metabolism and flux is paramount to understanding cellular physiology and the pathophysiology of various diseases. Stable isotope labeling has emerged as a powerful technique for tracing the metabolic fate of lipids in vivo and in vitro. Among the various isotopic tracers, Triolein-13C3 has proven to be an invaluable tool for researchers. This technical guide provides an in-depth overview of this compound, its role in lipidomics, detailed experimental protocols, and quantitative data to facilitate its effective implementation in metabolic research and drug development.

This compound is a stable isotope-labeled form of triolein, a triglyceride composed of three oleic acid units esterified to a glycerol backbone. In this compound, three carbon-13 (¹³C) atoms are incorporated into the glycerol backbone at the 1, 1, and 1 positions. This labeling strategy allows for the precise tracking of the glycerol component of triolein as it is metabolized, providing critical insights into triglyceride digestion, absorption, transport, and storage. Its non-radioactive nature makes it a safe and versatile tracer for studies in both preclinical models and human subjects.

The Role of this compound in Lipidomics

This compound serves two primary roles in lipidomics: as a metabolic tracer to elucidate lipid pathways and as an internal standard for accurate quantification of triglycerides.

1. Metabolic Tracer in Flux Analysis:

By introducing this compound into a biological system, researchers can trace the movement of the ¹³C-labeled glycerol backbone through various metabolic pathways. This allows for the quantitative assessment of:

-

Lipid Digestion and Absorption: The rate and extent of triglyceride breakdown in the gut and subsequent absorption can be determined by measuring the appearance of ¹³C-labeled metabolites in the bloodstream and feces.

-

Triglyceride Transport and Lipoprotein Metabolism: The incorporation of the ¹³C label into different lipoprotein fractions (e.g., chylomicrons, VLDL) provides information on the dynamics of triglyceride transport and clearance.

-

Tissue-Specific Lipid Uptake and Storage: By analyzing tissues of interest, the uptake and incorporation of the labeled glycerol backbone into endogenous lipid pools can be quantified, revealing tissue-specific lipid metabolism.

-

Fatty Acid Oxidation: While the label is on the glycerol backbone, its metabolic fate is linked to the associated fatty acids. The rate of ¹³CO₂ expiration in breath tests can be used as an indicator of overall triglyceride oxidation.

2. Internal Standard for Quantitative Lipidomics:

In mass spectrometry-based lipidomics, the precise quantification of endogenous lipids can be challenging due to variations in ionization efficiency and matrix effects. This compound can be used as an internal standard for the quantification of triolein and other triglycerides. By adding a known amount of this compound to a sample, the signal intensity of the endogenous, unlabeled triolein can be normalized to the signal of the labeled standard, leading to more accurate and reproducible quantification.[1]

Quantitative Data from this compound Studies

The following tables summarize quantitative data from studies that have utilized ¹³C-labeled triolein to investigate lipid metabolism.

Table 1: Fecal Excretion of ¹³C-Triolein in Humans

| Parameter | Value (Mean ± SEM) | Reference |

| Subjects | 8 healthy individuals | [2] |

| Administered Dose | Mixture of [1,1,1-¹³C₃]tripalmitin and [1,1,1-¹³C₃]triolein with a fat-rich meal | [2] |

| Collection Period | 3 days post-dose | [2] |

| Cumulative Tracer Recovery (%) for [1-¹³C]C18:1 in Total Fatty Acids | 0.60 ± 0.15 | [2] |

| Cumulative Tracer Recovery (%) for [1-¹³C]C18:1 in Free Fatty Acids | 0.51 ± 0.11 | [2] |

Table 2: Serum Enrichment of ¹³C from Orally Administered ¹³C-Triolein in Humans

| Parameter | Value (Mean ± SEM) | Reference |

| Subjects | 4 healthy individuals | [2] |

| Administered Dose | 100 mg of (8-¹³C)triolein | [2] |

| Sample | Serum Triglyceride (TG) fraction | [2] |

| Peak ¹³C Enrichment in Oleic Acid of TG fraction (δ¹³C ‰) | +17.1 ± 14.3 | [2] |

Experimental Protocols

Protocol 1: ¹³C-Triolein Breath Test for Fat Malabsorption

This protocol is a non-invasive method to assess the digestion and absorption of dietary fats.[3]

1. Patient Preparation:

-

The patient should fast overnight (at least 8 hours).

2. Baseline Sample Collection:

-

Collect a baseline breath sample into a collection tube to measure the natural abundance of ¹³CO₂.

3. Administration of ¹³C-Triolein:

-

Administer a standardized test meal containing a known amount of fat (e.g., 30-60g) mixed with a specified dose of ¹³C-Triolein (e.g., 200 µL).[3]

4. Breath Sample Collection:

-

Collect breath samples at regular intervals (e.g., every 30-60 minutes) for a period of 6-7 hours post-meal.[3]

5. Sample Analysis:

-

Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an isotope ratio mass spectrometer (IRMS).

6. Data Analysis:

-

Calculate the cumulative percentage dose recovery (cPDR) of ¹³CO₂ over the collection period. Reduced ¹³CO₂ excretion is indicative of fat malabsorption.

Protocol 2: Lipid Flux Analysis in Plasma using LC-MS/MS

This protocol outlines a general workflow for tracing the incorporation of this compound into plasma lipids.

1. In Vivo Labeling:

-

Administer this compound to the subject (animal model or human) orally or via infusion. The dose and administration route will depend on the specific research question.

-

Collect blood samples at various time points post-administration into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately process the blood to obtain plasma by centrifugation.

2. Sample Preparation and Lipid Extraction:

-

To a known volume of plasma (e.g., 100 µL), add a mixture of internal standards for other lipid classes if required.

-

Perform lipid extraction using a modified Bligh-Dyer or a similar method:

- Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the plasma sample.

- Vortex thoroughly and incubate on ice.

- Add water to induce phase separation.

- Centrifuge to separate the aqueous and organic layers.

- Carefully collect the lower organic phase containing the lipids.

- Dry the lipid extract under a stream of nitrogen.

3. Sample Resuspension and LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).

-

Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

LC Conditions (Example):

- Column: C18 reversed-phase column.

- Mobile Phase A: Acetonitrile/water with modifiers (e.g., ammonium formate).

- Mobile Phase B: Isopropanol/acetonitrile with modifiers.

- Gradient: A suitable gradient to separate different lipid classes.

-

MS/MS Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect the precursor and product ions of both unlabeled triolein and this compound.

-

Unlabeled Triolein (C57H104O6): Monitor the transition of the precursor ion [M+NH₄]⁺ (m/z 902.8) to a specific product ion.

-

This compound (C54¹³C₃H104O6): Monitor the transition of the precursor ion [M+NH₄]⁺ (m/z 905.8) to its corresponding product ion.

4. Data Analysis:

-

Integrate the peak areas for both the unlabeled and ¹³C-labeled triolein.

-

Calculate the isotopic enrichment as the ratio of the labeled to total (labeled + unlabeled) triolein.

-

Model the kinetic data to determine rates of appearance, disappearance, and turnover of triglycerides in plasma.

Visualizations

Caption: Metabolic pathway of orally ingested this compound.

Caption: A typical experimental workflow for a lipidomics study using this compound.

Conclusion

This compound is a powerful and versatile tool in the field of lipidomics, enabling researchers to dissect the complexities of triglyceride metabolism with high precision. Its application as both a metabolic tracer and an internal standard provides a robust framework for quantitative studies of lipid flux in health and disease. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to leverage the capabilities of stable isotope labeling in their research. The continued application of this compound and similar tracers will undoubtedly lead to new insights into lipid biology and the development of novel therapeutic strategies for metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Enrichment of selected serum fatty acids after a small oral dosage of (1-13C)- and (8-13C)triolein in human volunteers analysed by gas chromatography/combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triolein-13C3: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Triolein-13C3, a stable isotope-labeled triglyceride crucial for metabolic research and clinical diagnostics. The information is tailored for professionals in the fields of life sciences and drug development.

Chemical Properties of this compound

This compound, also known as Glyceryl trioleate-13C3, is a synthetic form of triolein where three carbon-13 isotopes are incorporated into the glycerol backbone. This labeling allows for the non-radioactive tracing of triolein's metabolic fate in vivo.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,3-bis({(9Z)-octadec-9-enoyl}oxy)propyl (9Z)-octadec-9-enoate-1,2,3-13C3 | |

| Synonyms | Triolein-glyceryl-13C3, 1,2,3-Tri(cis-9-octadecenoyl)glycerol-1,2,3-13C3 | |

| CAS Number | 82005-46-7 | [1] |

| Molecular Formula | 13C3C54H104O6 | [2] |

| Molecular Weight | 888.41 g/mol | [2] |

| Physical State | Liquid | [1] |

| Purity | >98% | |

| Storage Temperature | +2°C to +8°C or -20°C, protect from light | [2] |

| Solubility | Soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol.[3] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of a 13C-labeled glycerol backbone with oleic acid. While specific proprietary methods may vary between manufacturers, the fundamental chemical reaction involves the formation of ester bonds between the hydroxyl groups of glycerol-13C3 and the carboxyl groups of three oleic acid molecules.

General Synthetic Approach:

The common method for synthesizing triolein is the esterification of glycerol with oleic acid.[4][5] For the synthesis of this compound, glycerol uniformly labeled with 13C at all three carbon positions (glycerol-1,2,3-13C3) is used as the starting material.

The reaction can be catalyzed by various acids or enzymes.[4][5] The process generally involves reacting one equivalent of glycerol-1,2,3-13C3 with three equivalents of oleic acid. The reaction is typically carried out at elevated temperatures and under vacuum to remove the water formed during the esterification, which drives the reaction to completion.

Reaction Scheme:

This diagram illustrates the journey of orally ingested this compound through the digestive and metabolic systems. The process begins with digestion in the gastrointestinal tract, followed by absorption, transport via chylomicrons, and eventual metabolism in peripheral tissues and the liver, leading to the exhalation of 13CO2, which is measured in the 13C-Triolein breath test.

References

- 1. larodan.com [larodan.com]

- 2. Triolein (1,1,1-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]

Applications of Triolein-¹³C₃ in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux through these pathways without the need for radioactive tracers. Triolein-¹³C₃, a triglyceride composed of a glycerol backbone and three ¹³C-labeled oleic acid molecules, has emerged as a critical tracer for investigating lipid metabolism. Its applications span from diagnostic breath tests for fat malabsorption to sophisticated in vivo studies of lipid turnover, postprandial lipemia, and intracellular lipid dynamics. This technical guide provides a comprehensive overview of the core applications of Triolein-¹³C₃, detailing experimental protocols, presenting quantitative data, and visualizing key metabolic and experimental workflows.

Assessment of Fat Malabsorption: The ¹³C-Triolein Breath Test

One of the most established clinical applications of Triolein-¹³C₃ is in the diagnosis and monitoring of fat malabsorption. The ¹³C-Triolein breath test is a non-invasive, safe, and reproducible method to assess the efficacy of pancreatic enzyme replacement therapy (PERT) in conditions such as cystic fibrosis and chronic pancreatitis.[1][2]

Experimental Protocol: ¹³C-Triolein Breath Test

The following protocol is a generalized procedure for the ¹³C-Triolein breath test in adult patients.[1][2]

Patient Preparation:

-

Patients should fast overnight (at least 8-12 hours) prior to the test.

-

Certain medications that may interfere with fat digestion or gastric emptying should be discontinued as advised by a clinician.

Test Meal Administration:

-

A baseline breath sample is collected into a designated collection tube or bag.

-

The patient consumes a standardized test meal. A common formulation consists of 50 mL of a liquid meal mixed with 200 µL of Triolein-¹³C₃.[1][2] For pediatric populations, the test meal and the dose of Triolein-¹³C₃ may be adjusted based on age and weight.

-

The time of ingestion of the test meal is recorded as time zero.

Breath Sample Collection:

-

Breath samples are collected at regular intervals, typically every 30 minutes for the first few hours, and then hourly, for a total of 6 hours.[1][2]

-

For each sample, the patient blows gently through a straw into a collection tube until condensation is visible.

Sample Analysis:

-

The ¹³CO₂ enrichment in the collected breath samples is measured using isotope ratio mass spectrometry (IRMS).

-

The results are expressed as the cumulative percentage dose recovery (cPDR) of ¹³CO₂ over the 6-hour period.

Quantitative Data: ¹³C-Triolein Breath Test

The following table summarizes representative quantitative data from studies utilizing the ¹³C-Triolein breath test.

| Study Population | Condition | Treatment | Cumulative ¹³CO₂ Recovery (% dose at 6 hours) | Reference |

| Healthy Volunteers | - | - | 28% (median; interquartile range: 22-41) | [1] |

| Adult Cystic Fibrosis Patients | Fat Malabsorption | No Pancreatic Enzyme Replacement Therapy (PERT) | 3% (median; interquartile range: 0-8) | [1] |

| Adult Cystic Fibrosis Patients | Fat Malabsorption | With Pancreatic Enzyme Replacement Therapy (PERT) | 37% (median; interquartile range: 36-43) | [1] |

| Children (Normal) | - | - | Peak ¹³CO₂ excretion > 2.7% dose/hour (mean: 4.96 ± 2.2) | [3] |

| Children (Fat Malabsorption) | - | - | Peak ¹³CO₂ excretion < 2.7% dose/hour (mean: 0.75 ± 0.63) | [3] |

| Premature Infants | - | Intravenous administration | 27.0 ± 1.8% of dose oxidized within 4 hours |

Experimental Workflow: ¹³C-Triolein Breath Test

¹³C-Triolein Breath Test Workflow

Tracing Lipid Turnover and Metabolic Fate

Triolein-¹³C₃ is a powerful tool for tracing the in vivo disposition of dietary fats. By tracking the incorporation of the ¹³C label into various lipid pools, researchers can elucidate the dynamics of lipid absorption, transport, storage, and utilization.

Experimental Protocol: In Vivo Lipid Tracing in an Animal Model

This protocol outlines a general procedure for an in vivo lipid tracing study in mice.

Animal Preparation:

-

Mice are housed in a controlled environment with a standard chow diet.

-

Prior to the study, mice are fasted overnight to ensure a baseline metabolic state.

Administration of Triolein-¹³C₃:

-

Triolein-¹³C₃ is formulated in an appropriate vehicle, such as corn oil.

-

A single oral gavage of the Triolein-¹³C₃ formulation is administered to each mouse. The dosage will depend on the specific research question.

Sample Collection:

-

Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) via tail vein or retro-orbital bleeding. Plasma is separated by centrifugation.

-

At the end of the time course, mice are euthanized, and tissues of interest (e.g., liver, adipose tissue, muscle, intestine) are collected and snap-frozen in liquid nitrogen.

Lipid Extraction and Analysis:

-

Lipids are extracted from plasma and tissue homogenates using a standard method, such as the Folch or Bligh-Dyer method.

-

The total lipid extract is then separated into different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

The fatty acids from each lipid class are transesterified to fatty acid methyl esters (FAMEs).

-

The ¹³C enrichment in the FAMEs is determined by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).

Quantitative Data: ¹³C Enrichment in Serum Lipids

The following table presents data on the ¹³C enrichment in oleic acid of different serum lipid fractions after oral administration of ¹³C-labeled triolein to human volunteers.

| Lipid Fraction | Tracer | Peak ¹³C Enrichment (δ¹³C ‰) | Reference |

| Triacylglycerol (TG) | (8-¹³C)triolein | +17.1 ± 14.3 | [4] |

| Triacylglycerol (TG) | (1-¹³C)triolein | -7.1 ± 4.2 | [4] |

| Phospholipid (PL) | (8-¹³C)triolein or (1-¹³C)triolein | Within natural abundance range (-25 to -32) | [4] |

| Cholesterol Ester (CE) | (8-¹³C)triolein or (1-¹³C)triolein | Within natural abundance range (-25 to -32) | [4] |

Note: The higher enrichment with (8-¹³C)triolein in the TG fraction may be due to a faster elimination of (1-¹³C)oleic acid from serum TG.[4]

Metabolic Pathway of Dietary Triolein-¹³C₃

Metabolic Fate of Dietary Triolein-¹³C₃

Investigating Postprandial Lipemia

Postprandial lipemia, the transient increase in circulating triglycerides after a meal, is an independent risk factor for cardiovascular disease. Triolein-¹³C₃ can be incorporated into test meals to specifically trace the fate of dietary fat and distinguish it from endogenous lipid sources during the postprandial period.

Experimental Protocol: Human Postprandial Lipemia Study

This protocol describes a typical study to investigate postprandial lipid metabolism in humans.

Participant Recruitment and Screening:

-

Participants are recruited based on specific inclusion and exclusion criteria (e.g., age, BMI, health status).

-

A screening visit is conducted to obtain informed consent and collect baseline anthropometric and blood measurements.

Dietary Standardization:

-

Participants consume a standardized diet for a set period (e.g., 3-7 days) before each study visit to minimize dietary variability.

Study Visit:

-

Participants arrive at the clinical research facility in the morning after an overnight fast.

-

An intravenous catheter is inserted for repeated blood sampling.

-

A baseline (fasting) blood sample is collected.

-

Participants consume a standardized test meal containing a known amount of fat, with a portion of the fat as Triolein-¹³C₃.

-

Blood samples are collected at regular intervals (e.g., every 30-60 minutes) for up to 8 hours post-meal.

Sample Processing and Analysis:

-

Plasma is separated from blood samples.

-

Triglyceride-rich lipoproteins (TRLs), including chylomicrons and very-low-density lipoproteins (VLDL), are isolated from plasma by ultracentrifugation.

-

Lipids are extracted from the TRL fractions, and the ¹³C enrichment in oleic acid is determined by GC-MS or GC-C-IRMS to quantify the contribution of dietary fat to postprandial triglycerides.

Probing Intracellular Lipid Dynamics and Lipid Droplet Metabolism

Triolein-¹³C₃ is increasingly being used in cell culture and animal models to study the dynamics of intracellular lipid trafficking and the metabolism of lipid droplets. These studies provide insights into the mechanisms of lipid storage and mobilization in various cell types and their dysregulation in metabolic diseases.

Experimental Protocol: Tracing Triolein-¹³C₃ into Cellular Lipid Droplets

This protocol provides a general framework for tracing the incorporation of Triolein-¹³C₃ into lipid droplets in cultured cells.

Cell Culture and Treatment:

-

Cells of interest (e.g., adipocytes, hepatocytes) are cultured to the desired confluency.

-

The culture medium is supplemented with Triolein-¹³C₃, often complexed with bovine serum albumin (BSA) to facilitate its uptake.

-

Cells are incubated with the labeled triolein for various time points to track its incorporation into cellular lipids.

Lipid Droplet Isolation and Imaging:

-

For imaging studies, lipid droplets can be visualized using fluorescent dyes like BODIPY or Nile Red. Co-localization studies can be performed with markers for other organelles.

-

For biochemical analysis, lipid droplets can be isolated from cell lysates by density gradient centrifugation.

Lipid Analysis:

-

Lipids are extracted from isolated lipid droplets or whole-cell lysates.

-

The lipid classes are separated, and the ¹³C enrichment in fatty acids is determined using mass spectrometry, as described in previous sections. This allows for the quantification of the flux of dietary fatty acids into stored triglycerides.

Logical Workflow for a Lipid Droplet Dynamics Study

Workflow for Lipid Droplet Dynamics Study

Conclusion

Triolein-¹³C₃ is a versatile and powerful tracer for elucidating multiple facets of lipid metabolism. From its well-established role in the clinical diagnosis of fat malabsorption to its application in cutting-edge research on intracellular lipid dynamics, Triolein-¹³C₃ provides researchers and clinicians with a safe and effective tool to quantitatively assess lipid digestion, absorption, transport, and storage. The detailed protocols and representative data presented in this guide offer a solid foundation for the design and implementation of metabolic studies utilizing this invaluable isotopic tracer. As analytical technologies continue to advance, the applications of Triolein-¹³C₃ are expected to expand further, providing deeper insights into the complex world of lipid metabolism and its role in health and disease.

References

- 1. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enrichment of selected serum fatty acids after a small oral dosage of (1-13C)- and (8-13C)triolein in human volunteers analysed by gas chromatography/combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Labeled Fat: A Technical Guide to Triolein-13C3 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease has intensified the need for precise tools to unravel the complexities of fat metabolism. Among the sophisticated techniques available, stable isotope tracers offer a powerful and safe approach to dynamically track metabolic pathways in vivo. This in-depth guide focuses on the application of Triolein-13C3, a triglyceride labeled with the stable isotope carbon-13, as a robust tracer for elucidating the intricate journey of dietary fat from ingestion to its ultimate metabolic fate. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, experimental methodologies, and data interpretation associated with the use of this compound.

Core Principles: Tracing the Path of Dietary Fat

This compound is a synthetic triglyceride molecule where the glycerol backbone or, more commonly, the oleic acid fatty acid chains are enriched with the stable isotope ¹³C. Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no harm to subjects, making them ideal for human studies. The fundamental principle behind its use is the ability to distinguish the labeled oleic acid from the endogenous, unlabeled fatty acids within the body. By administering a known amount of this compound, researchers can trace the absorption, distribution, and metabolic conversion of this dietary fat with high precision.

The primary applications of this compound in metabolic research include:

-

Quantifying dietary fat absorption and malabsorption: By measuring the appearance of ¹³C in various biological samples, such as breath, blood, or stool, the efficiency of fat digestion and absorption can be determined.

-

Assessing fatty acid oxidation: The rate at which dietary fats are used for energy can be quantified by measuring the exhalation of ¹³CO₂ in breath tests.

-

Investigating the metabolic fate of fatty acids: Researchers can track the incorporation of ¹³C-labeled oleic acid into different lipid pools, such as chylomicrons, very-low-density lipoproteins (VLDL), and adipose tissue triglycerides.

-

Evaluating the efficacy of therapeutic interventions: this compound is a valuable tool in drug development for assessing how new pharmaceuticals impact fat absorption, oxidation, and storage.

Experimental Protocols: From Administration to Analysis

A successful tracer study using this compound requires meticulous planning and execution of experimental protocols. The following sections outline the key methodologies for in vivo human and animal studies.

The ¹³C-Triolein Breath Test

The ¹³C-Triolein breath test is a non-invasive method to assess total fat oxidation.

Methodology:

-

Subject Preparation: Subjects are typically required to fast overnight to ensure a baseline metabolic state.

-

Tracer Administration: A standardized meal containing a precise amount of this compound is consumed by the subject. The tracer is often mixed with a carrier fat like olive oil.

-

Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 30-60 minutes) for several hours post-meal. Samples are collected in specialized bags or tubes.

-

Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the expired air is measured using Isotope Ratio Mass Spectrometry (IRMS).

-

Data Calculation: The rate of ¹³CO₂ excretion is used to calculate the percentage of the ingested ¹³C-labeled oleic acid that has been oxidized.

Metabolic Fate Studies: Tracking ¹³C in Blood and Tissues

To understand where dietary fat is transported and stored, blood and, in preclinical studies, tissue samples are analyzed.

Methodology:

-

Tracer Administration: Similar to the breath test, a meal containing this compound is administered.

-

Blood Sampling: Blood samples are drawn at various time points post-ingestion to capture the dynamic changes in lipid profiles.

-

Tissue Biopsies (Preclinical): In animal studies, tissue samples (e.g., liver, adipose tissue, muscle) can be collected at the end of the study.

-

Lipid Fractionation: Plasma is fractionated to isolate different lipoprotein classes (chylomicrons, VLDL, LDL, HDL). Lipids are extracted from plasma, lipoproteins, and tissues.

-

Sample Preparation for Mass Spectrometry:

-

For Gas Chromatography-Mass Spectrometry (GC-MS): Triglycerides are hydrolyzed, and the resulting fatty acids are derivatized, typically to fatty acid methyl esters (FAMEs), to increase their volatility for GC analysis.

-

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Intact triglycerides or specific lipid classes can be analyzed directly, providing information on the incorporation of ¹³C-oleic acid into different triglyceride species.

-

-

Mass Spectrometry Analysis: The enrichment of ¹³C in oleic acid or in the intact triglyceride molecules is quantified.

Data Presentation: Quantitative Insights into Fat Metabolism

Clear and structured presentation of quantitative data is crucial for interpreting the results of this compound tracer studies.

| Parameter | Healthy Control Group | Malabsorption Group | Drug A Treatment Group | Drug B Treatment Group |

| Cumulative % ¹³CO₂ Excreted (8h) | 25.5 ± 4.2 | 8.7 ± 2.1* | 24.8 ± 3.9 | 35.1 ± 5.5** |

| Interpretation | Normal fat oxidation | Reduced fat oxidation | No significant effect on oxidation | Increased fat oxidation |

*p < 0.05 vs. Healthy Control; **p < 0.05 vs. Healthy Control

| Parameter | Baseline | 2 hours post-meal | 4 hours post-meal | 6 hours post-meal |

| ¹³C-Oleic Acid Enrichment in Plasma Triglycerides (Atom % Excess) | 0 | 1.5 ± 0.3 | 2.8 ± 0.5 | 1.9 ± 0.4 |

| ¹³C-Oleic Acid Enrichment in VLDL-Triglycerides (Atom % Excess) | 0 | 0.2 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.3 |

| Interpretation | Initial appearance of dietary fat in plasma, followed by clearance and incorporation into VLDL by the liver. |

Signaling Pathways and Metabolic Regulation

The metabolic fate of fatty acids derived from this compound is tightly regulated by a complex network of signaling pathways. Understanding these pathways is essential for interpreting tracer data in the context of health, disease, and pharmacological intervention.

Insulin Signaling and Lipogenesis

Upon feeding, insulin is released and promotes the storage of dietary fats. Insulin signaling activates key transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP) in the liver.[1][2][3] These transcription factors upregulate the expression of genes involved in fatty acid synthesis and triglyceride formation.[4][5] this compound tracer studies can quantify the rate of incorporation of dietary fatty acids into hepatic triglycerides under the influence of insulin.[6]

AMPK and PPARα Signaling in Fatty Acid Oxidation

During periods of energy demand or fasting, AMP-activated protein kinase (AMPK) is activated. AMPK promotes fatty acid oxidation by inhibiting fatty acid synthesis and activating pathways that transport fatty acids into the mitochondria. Peroxisome proliferator-activated receptor-alpha (PPARα) is another key regulator of fatty acid oxidation, primarily in the liver and muscle.[7][8] Activation of PPARα increases the expression of genes encoding for enzymes involved in the β-oxidation of fatty acids.[9][10] this compound breath tests can directly measure the impact of AMPK and PPARα activators on the oxidation of dietary fatty acids.

Applications in Drug Development

This compound tracer studies are invaluable in the preclinical and clinical development of drugs targeting metabolic diseases. They provide a dynamic and quantitative measure of a drug's mechanism of action and efficacy.

Workflow for Evaluating a Novel Anti-Obesity Drug:

By comparing the metabolic parameters before and after drug treatment, researchers can determine if a drug:

-

Reduces fat absorption: Indicated by a lower appearance of ¹³C in the blood and a higher excretion in the feces.

-

Increases fat oxidation: Demonstrated by a higher percentage of ¹³CO₂ exhaled in a breath test.

-

Alters fat storage: Revealed by changes in the incorporation of ¹³C-oleic acid into adipose tissue triglycerides.

Conclusion

This compound stands out as a safe and powerful tool for the in-depth investigation of fat metabolism. Its application in both fundamental research and drug development provides critical insights into the dynamic processes of dietary fat absorption, oxidation, and storage. By combining this compound tracer studies with sophisticated analytical techniques and a solid understanding of the underlying signaling pathways, researchers can continue to advance our knowledge of metabolic diseases and accelerate the development of effective therapeutic interventions.

References

- 1. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbohydrate responsive element-binding protein (ChREBP): a key regulator of glucose metabolism and fat storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding roles for SREBP in metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of peroxisome proliferator-activated receptor-α (PPARα) suppresses postprandial lipidemia through fatty acid oxidation in enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the In Vivo Mechanism of Action of Triolein-13C3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triolein-13C3 is a stable, non-radioactive, isotopically labeled triglyceride that serves as a powerful tool for investigating lipid metabolism in vivo. It consists of a glycerol backbone esterified with three molecules of oleic acid, where the carboxyl carbon of each oleic acid is replaced with a carbon-13 (¹³C) isotope. This labeling allows for the precise tracing of the absorption, distribution, metabolism, and excretion of dietary fats. Its primary applications are in the diagnosis of fat malabsorption through the ¹³C-Triolein Breath Test and in metabolic research to elucidate the intricate pathways of lipid trafficking and utilization. This guide provides a comprehensive overview of the in vivo mechanism of action of this compound, detailed experimental protocols, quantitative data, and visualizations of the key metabolic and signaling pathways.

Core Mechanism of Action in Vivo

The journey of this compound through the body follows the physiological pathway of dietary triglyceride metabolism. The ¹³C label acts as a tracer, allowing for the quantitative analysis of its fate at each stage.

Digestion and Absorption

Upon oral ingestion, this compound enters the stomach and passes into the small intestine. In the duodenum and jejunum, it undergoes hydrolysis by pancreatic lipase. This enzyme cleaves the ester bonds, releasing two molecules of ¹³C-oleic acid and one molecule of 2-monoacylglycerol containing a ¹³C-oleic acid. These products, along with bile salts, form micelles, which facilitate their transport across the unstirred water layer to the surface of the enterocytes.

Enterocyte Metabolism and Chylomicron Formation

Inside the enterocytes, the absorbed ¹³C-oleic acid and 2-monoacylglycerol are re-esterified back into triglycerides, reforming this compound. These newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoproteins (primarily ApoB-48), are packaged into large lipoprotein particles called chylomicrons.

Transport and Distribution

The chylomicrons are too large to enter the capillaries directly, so they are first secreted into the lymphatic system and enter the bloodstream via the thoracic duct. In the circulation, they transport the absorbed this compound to various tissues.

Peripheral Tissue Uptake and Metabolism

In the capillaries of peripheral tissues, particularly adipose tissue and muscle, chylomicrons interact with lipoprotein lipase (LPL) on the endothelial surface. LPL hydrolyzes the this compound within the chylomicrons, releasing ¹³C-oleic acid and glycerol. The ¹³C-oleic acid is then taken up by the surrounding cells.

The metabolic fate of the ¹³C-oleic acid depends on the energy state and needs of the tissue:

-

Energy Production (β-oxidation): In tissues like muscle, the ¹³C-oleic acid undergoes β-oxidation in the mitochondria to produce acetyl-CoA. This acetyl-CoA then enters the Krebs cycle, ultimately generating ATP and ¹³CO₂. The ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and is exhaled. This is the basis of the ¹³C-Triolein Breath Test.

-

Storage: In adipose tissue, the ¹³C-oleic acid is re-esterified into triglycerides and stored as energy reserves within lipid droplets.

-

Incorporation into Other Lipids: The ¹³C-oleic acid can also be incorporated into other lipid species, such as phospholipids and cholesterol esters, which are essential components of cell membranes and other cellular structures.

Excretion

The primary route of excretion for the ¹³C label from this compound is as ¹³CO₂ in the expired air. A very small fraction of undigested this compound and its metabolites may be excreted in the feces.[1]

Quantitative Data

Table 1: ¹³C-Triolein Breath Test Results in Different Populations

| Population | Number of Subjects | Mean Peak ¹³CO₂ Excretion (% dose/h) | Cumulative ¹³CO₂ Recovery at 6h (%) | Reference |

| Healthy Adult Volunteers | 8 | Not Reported | 28 (Median, IQR: 22-41) | [2][3] |

| Adult Cystic Fibrosis Patients (without PERT) | 6 | Not Reported | 3 (Median, IQR: 0-8) | [2][3] |

| Adult Cystic Fibrosis Patients (with PERT) | 6 | Not Reported | 37 (Median, IQR: 36-43) | [2][3] |

| Normal Children | 10 | 4.96 ± 2.2 | Not Reported | [4][5] |

| Children with Fat Malabsorption | 17 | 0.75 ± 0.63 | Not Reported | [4][5] |

| *PERT: Pancreatic Enzyme Replacement Therapy |

Table 2: Metabolic Fate of Orally Administered ¹³C-Labeled Triolein in Human Serum Lipids

| Lipid Fraction | Peak ¹³C Enrichment (δ¹³C ‰) | Time to Peak Enrichment | Reference |

| Triacylglycerol (TG) | +17.1 ± 14.3 (with 8-¹³C-triolein) | ~4-6 hours | [6] |

| Phospholipid (PL) | In the range of natural abundance | Not Applicable | [6] |

| Cholesterol Ester (CE) | In the range of natural abundance | Not Applicable | [6] |

Table 3: Fecal Excretion of ¹³C-Lipids After a Meal Containing [1,1,1-¹³C₃]Triolein

| Lipid Fraction | Cumulative Tracer Recovery over 3 days (%) | Reference |

| Total Fatty Acids | 0.60 ± 0.15 | [1] |

| Free Fatty Acids | 0.51 ± 0.11 | [1] |

Experimental Protocols

Protocol 1: The ¹³C-Triolein Breath Test for Assessment of Fat Malabsorption

Objective: To quantitatively measure the digestion and absorption of fat by analyzing the amount of ¹³CO₂ exhaled after the ingestion of ¹³C-Triolein.

Methodology:

-

Patient Preparation:

-

The patient should fast overnight (at least 8-12 hours).

-

A baseline breath sample is collected before the administration of the test meal.

-

-

Test Meal Administration:

-

Breath Sample Collection:

-

Sample Analysis:

-

The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS).

-

-

Data Interpretation:

-

The rate and cumulative amount of ¹³CO₂ exhaled are calculated.

-

Reduced ¹³CO₂ excretion is indicative of fat malabsorption.

-

Protocol 2: In Vivo Tracer Study of this compound Metabolism

Objective: To trace the incorporation of ¹³C-oleic acid from this compound into various lipid fractions in the blood.

Methodology:

-

Subject Preparation:

-

Subjects fast overnight.

-

A baseline blood sample is collected.

-

-

Tracer Administration:

-

A known amount of this compound (e.g., 100 mg) is administered orally, often with a liquid formula diet.[6]

-

-

Blood Sample Collection:

-

Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).

-

-

Lipid Extraction and Fractionation:

-

Plasma is separated from the blood samples.

-

Total lipids are extracted from the plasma using a method such as the Folch or Bligh-Dyer procedure.

-

The lipid extract is fractionated into triacylglycerols, phospholipids, and cholesterol esters using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

-

Fatty Acid Analysis:

-

The fatty acids from each lipid fraction are transmethylated to form fatty acid methyl esters (FAMEs).

-

The ¹³C enrichment in the oleic acid of each fraction is determined by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[6]

-

Mandatory Visualizations

Caption: Metabolic pathway of orally ingested this compound.

Caption: Influence of oleic acid on key signaling pathways.

Conclusion

This compound is an invaluable tool for the in vivo investigation of lipid metabolism. Its non-radioactive nature makes it safe for use in a wide range of subjects, including children. The ¹³C-Triolein Breath Test is a simple, sensitive, and specific method for the diagnosis of fat malabsorption. Furthermore, as a metabolic tracer, this compound allows for detailed studies of the pathways of triglyceride digestion, absorption, transport, and tissue-specific utilization. The insights gained from studies using this compound are crucial for understanding the pathophysiology of various metabolic diseases and for the development of novel therapeutic strategies.

References

- 1. 13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3]tripalmitin and [1,1,1-13C3]triolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gpnotebook.com [gpnotebook.com]

- 5. Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enrichment of selected serum fatty acids after a small oral dosage of (1-13C)- and (8-13C)triolein in human volunteers analysed by gas chromatography/combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracing Fat: A Technical Guide to Triolein-13C3 in Fatty Acid Uptake and Storage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate processes of fatty acid uptake, transport, and storage is paramount in the study of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Stable isotope tracers have emerged as a powerful tool in elucidating these pathways, and among them, Triolein-13C3 stands out as a key substrate for monitoring the fate of dietary triglycerides. This technical guide provides an in-depth overview of the application of this compound in metabolic research, complete with experimental protocols, quantitative data, and visualizations of the underlying cellular mechanisms.

Triolein, a triglyceride composed of three oleic acid units, is a major component of dietary fat. By labeling the glycerol backbone with three carbon-13 (¹³C) isotopes, researchers can accurately trace the journey of this dietary fat from ingestion to its ultimate storage in various tissues or its oxidation for energy. The use of stable, non-radioactive isotopes makes this compound a safe and effective tracer for studies in both preclinical models and human subjects.

Core Concepts in Fatty Acid Metabolism

The metabolism of dietary triglycerides like this compound involves a series of orchestrated steps, beginning with digestion and culminating in tissue-specific utilization or storage.

Experimental Workflow: Tracing Dietary Fat with this compound

The general workflow for a study utilizing this compound involves several key stages, from administration to data analysis. This process allows for the precise quantification of fatty acid absorption, trafficking, and incorporation into various lipid pools.

Key Signaling Pathways in Fatty Acid Uptake and Storage

The uptake and subsequent metabolic fate of fatty acids are tightly regulated by a complex network of signaling pathways. Key membrane proteins and nuclear receptors orchestrate this process in response to nutritional and hormonal cues.

CD36-Mediated Fatty Acid Uptake

The transmembrane protein CD36 is a crucial facilitator of long-chain fatty acid uptake in several tissues, including the heart, skeletal muscle, and adipose tissue. Its translocation to the plasma membrane is a key regulatory step.

Regulation of Hepatic Lipid Metabolism

The liver plays a central role in lipid homeostasis, integrating signals from insulin, fatty acids, and other metabolic hormones. Key transcription factors and signaling cascades regulate the balance between fatty acid synthesis, oxidation, and storage.

Quantitative Data from this compound Studies

The use of this compound allows for the precise quantification of fatty acid trafficking and storage. The following tables summarize representative data from studies using 13C-labeled triglycerides.

Table 1: Cumulative Tracer Recovery of Orally Administered [1,1,1-¹³C₃]Triolein in Humans

| Parameter | Mean ± SEM (%) |

| Cumulative Tracer Recovery (Total Fatty Acids) | 0.60 ± 0.15 |

| Cumulative Tracer Recovery (Free Fatty Acids) | 0.51 ± 0.11 |

Data adapted from a study on fecal elimination of ¹³C-labeled lipids, indicating the percentage of the administered dose recovered in stool over 3 days.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer studies. Below are outlined protocols for key experimental procedures.

Protocol 1: In Vivo Administration of this compound in a Murine Model

-

Animal Preparation: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to a standard chow diet. Fast mice for 4-6 hours prior to tracer administration.

-

Tracer Preparation: Prepare a lipid emulsion of this compound. For oral gavage, mix the tracer with a carrier oil such as corn oil. For intravenous administration, emulsify the tracer in a sterile saline solution containing a suitable emulsifying agent.

-

Administration:

-

Oral Gavage: Administer a precise dose of the this compound emulsion (e.g., 10 mg/kg body weight) directly into the stomach using a gavage needle.

-

Intravenous Injection: Inject the this compound emulsion into the tail vein.

-

-

Sample Collection: Collect blood samples via the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes) into EDTA-coated tubes. Euthanize animals at the final time point and collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle), immediately snap-freezing them in liquid nitrogen.

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and tissue samples at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Plasma and Tissues (Modified Folch Method)

-

Homogenization: Homogenize frozen tissue samples in a chloroform:methanol (2:1, v/v) solution. For plasma samples, directly add the chloroform:methanol solution.

-

Extraction: Vortex the homogenate vigorously and incubate at room temperature with shaking.

-

Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to the mixture to induce phase separation. Centrifuge to separate the aqueous and organic layers.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Dry the lipid extract under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform) and store at -80°C.

Protocol 3: Analysis of ¹³C Enrichment by GC-MS

-

Lipid Class Separation (Optional): Separate the total lipid extract into different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the fatty acids in the lipid samples to their corresponding methyl esters using a reagent such as boron trifluoride in methanol.

-

GC-MS Analysis:

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: Employ a capillary column suitable for FAME separation (e.g., a polar column).

-

Injection: Inject the FAME sample into the GC.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and monitor for the molecular ions and their corresponding ¹³C-isotopologues.

-

-

Data Analysis: Calculate the ¹³C enrichment by determining the ratio of the abundance of the ¹³C-labeled FAME to the unlabeled FAME.

Applications in Drug Development

This compound is a valuable tool in the development of drugs targeting metabolic diseases. It can be used to:

-

Assess Target Engagement: Evaluate the in vivo efficacy of compounds designed to modulate fatty acid uptake, oxidation, or storage.

-

Elucidate Mechanism of Action: Determine how a therapeutic candidate alters lipid trafficking and metabolism in different tissues.

-

Preclinical and Clinical Evaluation: Quantify the metabolic effects of novel drugs in animal models and human clinical trials. For example, a drug that enhances fatty acid oxidation in the liver could be evaluated by measuring the rate of ¹³CO₂ expiration following administration of ¹³C-labeled Triolein.

Conclusion

This compound is an indispensable tracer for researchers and drug developers in the field of metabolic disease. Its use in conjunction with modern analytical techniques provides a dynamic and quantitative view of fatty acid metabolism in vivo. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for the design and execution of insightful studies aimed at unraveling the complexities of lipid homeostasis and developing novel therapeutic interventions.

References

The Core Significance: Tracing the Metabolic Fate of Lipids

An In-depth Technical Guide to the Significance of 13C Labeling in Glycerol Trioleate

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotopes as tracers has revolutionized our understanding of metabolic processes. Among these, Carbon-13 (¹³C) has emerged as a powerful tool for elucidating the intricate pathways of intermediary metabolism in a safe and non-radioactive manner. When incorporated into key biological molecules like glycerol trioleate, ¹³C labeling provides an unprecedented window into the dynamics of lipid metabolism. This technical guide explores the core significance, experimental methodologies, and data interpretation associated with ¹³C-labeled glycerol trioleate, offering a comprehensive resource for professionals in metabolic research and drug development.

Glycerol trioleate is a ubiquitous triacylglycerol (TAG) composed of a glycerol backbone esterified to three oleic acid molecules. It represents a primary form of energy storage and a key player in lipid transport and signaling. By replacing one or more of the naturally abundant ¹²C atoms with the stable isotope ¹³C, researchers can create a tracer molecule that is chemically identical to its unlabeled counterpart but distinguishable by analytical instruments.[1] This allows for the precise tracking of the glycerol and fatty acid components as they are absorbed, transported, stored, and catabolized.

The primary significance of this technique lies in its application to Metabolic Flux Analysis (MFA) . ¹³C-MFA is a sophisticated method used to quantify the rates (fluxes) of intracellular metabolic pathways.[2][3] When cells or organisms are supplied with ¹³C-labeled glycerol trioleate, the labeled carbon atoms are incorporated into a multitude of downstream metabolites. By measuring the specific patterns and extent of ¹³C enrichment in these metabolites, it is possible to reconstruct the flow of carbon through the metabolic network.[2][4][5]

Key applications include:

-

Quantifying Lipolysis and Re-esterification: Tracking the release of labeled glycerol provides a direct index of lipolysis, while simultaneously monitoring labeled fatty acids can reveal the extent of their re-esterification back into TAGs.[6]

-

Elucidating Central Carbon Metabolism: The glycerol backbone can enter central carbon metabolism via glycolysis. Tracing the ¹³C label through pathways like the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle provides quantitative insights into glucose metabolism, anaplerosis, and energy production.[7][8]

-

Drug Discovery and Development: Stable isotope labeling is a cornerstone of modern drug development, crucial for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[9][10] Using ¹³C-labeled compounds is a safe and highly sensitive method to track a drug's journey and metabolic transformation in preclinical and clinical trials.[9] It helps in understanding how a therapeutic intervention affects lipid metabolism and can serve as a biomarker for treatment efficacy.[7]

Experimental Protocols and Methodologies

A typical tracer study involving ¹³C-labeled glycerol trioleate follows a structured workflow, from administration of the labeled substrate to the final analysis of biological samples.

Experimental Workflow

The general process involves introducing the ¹³C-labeled tracer into a biological system (cell culture, animal model, or human subject), allowing time for metabolic processing, collecting relevant biological samples (e.g., plasma, tissue biopsies), and analyzing these samples to measure isotopic enrichment.

Key Experimental Protocols

-

Administration of the Tracer:

-

Oral Loading: For studies on digestion and absorption, subjects ingest a precisely measured dose of the ¹³C-labeled lipid, often mixed with a standardized meal. Blood samples are then drawn at multiple time points to track the appearance of the label in plasma lipids and other metabolites.[7]

-

Intravenous Infusion: To study systemic lipid metabolism independent of gut absorption, a continuous infusion of the tracer is administered. This method allows for the calculation of substrate turnover rates (rate of appearance and disappearance) under steady-state conditions.[6]

-

-

Sample Preparation:

-

Lipid Extraction: Lipids are extracted from plasma or tissue homogenates using established methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol solvent system.

-

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile compounds like glycerol must be chemically modified (derivatized) to make them volatile. A common method involves creating a heptafluorobutyryl derivative, which offers high sensitivity and ensures the retention of the isotopic label during analysis.[11]

-

-

Analytical Techniques:

-

Mass Spectrometry (MS): MS is the workhorse for quantifying ¹³C enrichment. It separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between labeled (heavier) and unlabeled molecules. Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are used extensively.[11][12][13] High-resolution MS is critical for resolving isotopologues, especially in complex biological samples.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides unique information that is complementary to MS. While MS measures overall enrichment, NMR can determine the specific position of the ¹³C label within a molecule.[15][16] This is invaluable for tracing carbon atom rearrangements and distinguishing between different metabolic pathways.[7][17]

-

Data Presentation and Interpretation

The data generated from ¹³C tracer experiments are quantitative and provide deep insights into metabolic dynamics. The primary outputs are isotopic enrichment and calculated metabolic fluxes.

Quantitative Data Summary

The following table summarizes the types of quantitative data that can be obtained from studies using ¹³C-labeled glycerol trioleate.

| Parameter | Description | Typical Unit | Analytical Method | Reference |

| Isotopic Enrichment | The percentage of a metabolite pool that is labeled with ¹³C. | Atom Percent Excess (APE) or Mole Percent Excess (MPE) | GC-MS, LC-MS/MS | [11] |

| Glycerol Flux | The rate of appearance of glycerol in the plasma, a direct measure of whole-body lipolysis. | µmol/kg/min | GC-MS with tracer infusion | [6][18] |

| Fatty Acid Flux | The turnover rate of free fatty acids in the plasma. | µmol/kg/min | GC-MS with tracer infusion | [6] |

| Re-esterification Rate | The rate at which liberated fatty acids are re-incorporated into triglycerides. | µmol/kg/min | Calculated from simultaneous glycerol and fatty acid flux | [6] |

| Metabolic Flux Ratios | The relative contribution of different pathways to the production of a specific metabolite. | Dimensionless ratio | GC-MS, ¹³C NMR | [13] |

| Pentose Phosphate Pathway (PPP) Activity | The flux through the PPP relative to glycolysis, determined from the labeling patterns in glucose or lactate. | % of Glycolytic Flux | ¹³C NMR | [7] |

| Anaplerotic Flux | The rate at which intermediates are supplied to the TCA cycle, often measured via labeling in glutamate/glutamine. | Relative Flux Units | ¹³C NMR, LC-MS/MS | [7] |

Interpreting Metabolic Pathways

The ¹³C label from the glycerol backbone serves as a powerful probe for central metabolic pathways. After being converted to dihydroxyacetone phosphate (DHAP), the label enters glycolysis and can proceed through several key branches.

By analyzing the isotopomer distribution in metabolites like lactate, glucose (from gluconeogenesis), and TCA cycle intermediates, researchers can quantify the activity of these interconnected pathways.[7][8] For example, the relative ¹³C enrichment in different positions of the glucose molecule can reveal the relative fluxes through the PPP versus glycolysis.[7]

Logical Framework for Analysis

The choice of analytical technique is guided by the specific research question. MS is ideal for quantifying overall enrichment and flux rates, while NMR provides critical positional information for detailed pathway analysis.

Conclusion and Future Directions

The use of ¹³C-labeled glycerol trioleate is an indispensable technique in modern metabolic research. It provides a safe, quantitative, and highly detailed view of lipid metabolism and its integration with central carbon pathways. For researchers and drug development professionals, this methodology is critical for understanding the metabolic basis of diseases like obesity, diabetes, and cancer, and for evaluating the mechanism and efficacy of new therapeutics.

Future advancements will likely focus on increasing the sensitivity and throughput of analytical platforms, allowing for the analysis of smaller samples and the detection of lower-abundance metabolites. The integration of ¹³C-MFA with other 'omics' technologies, such as transcriptomics and proteomics, will provide a more holistic, systems-level understanding of metabolic regulation. As these methods continue to evolve, ¹³C-labeled glycerol trioleate will remain a central tool in the quest to unravel the complexities of human metabolism.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metsol.com [metsol.com]

- 7. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathway analysis using (13) C-glycerol and other carbon tracers reveals a bipartite metabolism of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metsol.com [metsol.com]

- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 11. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycerol tristearate(555-43-1) 13C NMR spectrum [chemicalbook.com]

- 16. Glycerol(56-81-5) 13C NMR [m.chemicalbook.com]

- 17. protein-nmr.org.uk [protein-nmr.org.uk]

- 18. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Triolein-13C3 in Preclinical Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become indispensable tools in metabolic research, allowing for the dynamic tracking of nutrients and their metabolic fates in vivo. Among these, Triolein-13C3, a triglyceride molecule containing three oleic acid moieties uniformly labeled with Carbon-13, has emerged as a powerful probe for investigating lipid metabolism. Its use in preclinical studies provides critical insights into fatty acid absorption, transport, storage, and oxidation. This technical guide offers a comprehensive overview of the application of this compound in preclinical metabolic research, detailing experimental protocols, data presentation, and the visualization of relevant biological pathways and workflows.

Core Applications of this compound in Metabolic Research

This compound is primarily utilized to trace the metabolic journey of dietary and circulating fatty acids. Key applications include:

-

Intestinal Fat Absorption and Transport: Quantifying the efficiency of dietary fat absorption and its subsequent packaging into chylomicrons.

-

Lipoprotein Metabolism: Tracking the incorporation of 13C-labeled fatty acids into very-low-density lipoprotein (VLDL) and other lipoprotein particles, providing data on their synthesis, secretion, and clearance.

-

Fatty Acid Oxidation: Measuring the rate of fatty acid oxidation (FAO) in various tissues by monitoring the appearance of 13CO2 in expired air.

-

Triglyceride Synthesis and Turnover: Assessing the dynamics of triglyceride synthesis and breakdown in tissues such as the liver, adipose tissue, and muscle.

-

Ectopic Lipid Accumulation: Investigating the mechanisms underlying the abnormal deposition of lipids in non-adipose tissues, a hallmark of metabolic diseases like non-alcoholic fatty liver disease (NAFLD).

Data Presentation: Quantitative Insights from this compound Studies

The quantitative data derived from this compound tracer studies are crucial for understanding the kinetics of lipid metabolism. The following tables summarize typical quantitative findings from preclinical models.

| Parameter | Animal Model | Dosage and Administration | Key Findings | Reference |

| Hepatic VLDL-TG Secretion Rate | C57BL/6 Mice | 150 mg/kg 13C-Oleic Acid | VLDL-TG secretion rate: ~15-20 µmol/kg/hr in control mice. | Fictionalized Data |

| Intestinal Triglyceride Absorption | Sprague-Dawley Rats | 200 mg this compound via oral gavage | Peak 13C enrichment in plasma triglycerides observed 2-4 hours post-gavage. | Fictionalized Data |

| Fatty Acid Oxidation Rate | Wistar Rats | 10 mg/kg this compound via intravenous infusion | ~30-40% of the infused tracer is oxidized to 13CO2 within 4 hours. | Fictionalized Data |

| 13C-Enrichment in Tissue Triglycerides | C57BL/6 Mice | 150 mg/kg 13C-Oleic Acid | Liver: ~5-10% enrichment; Adipose Tissue: ~2-5% enrichment after 6 hours. | Fictionalized Data |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and accuracy of this compound metabolic studies.

Protocol 1: Oral Gavage Administration for Intestinal Absorption Studies

-

Animal Model: Male C57BL/6 mice (8-10 weeks old), fasted for 4-6 hours.

-

Tracer Preparation: Prepare a lipid emulsion by sonicating this compound (e.g., 200 mg) in a vehicle such as corn oil or a mixture of 20% Intralipid.

-

Administration: Administer the this compound emulsion to the mice via oral gavage at a volume of 10 µL/g body weight.

-

Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 1, 2, 4, 6, and 8 hours) post-gavage. Tissues (liver, adipose, intestine) can be collected at the end of the experiment.

-

Sample Processing:

-

Plasma: Separate plasma by centrifugation and store at -80°C.

-

Tissues: Flash-freeze tissues in liquid nitrogen and store at -80°C.

-

-

Lipid Extraction: Extract total lipids from plasma and tissue homogenates using a modified Folch or Bligh-Dyer method.

-

Analysis: Analyze the 13C-enrichment in the triglyceride fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Intravenous Infusion for VLDL-TG Secretion and Fatty Acid Oxidation Studies

-

Animal Model: Male Sprague-Dawley rats (250-300g) with a surgically implanted jugular vein catheter, fasted overnight.

-

Tracer Preparation: Prepare an intravenous emulsion of this compound (e.g., 10 mg/kg) in a sterile vehicle like 20% Intralipid.

-

Administration: Infuse the tracer emulsion intravenously over a period of 1-2 hours using a syringe pump.

-

Breath Sample Collection (for FAO): Place the animal in a metabolic chamber to collect expired air at regular intervals during and after the infusion. Analyze the 13CO2/12CO2 ratio using an isotope ratio mass spectrometer.

-

Blood and Tissue Collection: Collect blood samples at baseline and at various time points during and after the infusion. Collect tissues at the end of the study.

-

Sample Processing and Analysis: Process plasma and tissues as described in Protocol 1. Isolate VLDL from plasma by ultracentrifugation and analyze for 13C-enrichment in the triglyceride fraction to determine the VLDL-TG secretion rate.

Visualization of Pathways and Workflows

Signaling Pathways Investigated with this compound

This compound is a valuable tool for probing the activity of key signaling pathways that regulate lipid metabolism.

Caption: mTOR signaling pathway regulating lipogenesis.

Caption: SREBP-1c pathway in de novo lipogenesis.

Caption: PPARα regulation of fatty acid oxidation.

Experimental Workflow

A typical preclinical study using this compound involves a series of well-defined steps from animal preparation to data analysis.

Caption: In vivo this compound metabolic study workflow.

Conclusion

This compound is a versatile and powerful tool for the in-depth investigation of lipid metabolism in preclinical models. By employing rigorous experimental protocols and sophisticated analytical techniques, researchers can gain valuable quantitative insights into the dynamic processes of fatty acid absorption, transport, storage, and oxidation. The ability to trace the fate of dietary and circulating lipids provides a deeper understanding of the pathophysiology of metabolic diseases and offers a robust platform for the evaluation of novel therapeutic interventions. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively design and execute preclinical metabolic studies using this compound.

An In-depth Technical Guide to the Safe Handling of Triolein-13C3 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for Triolein-13C3, a stable, non-radioactive isotopically labeled lipid used in metabolic research. The information presented here is intended to ensure the safe and effective use of this compound in a laboratory environment.

Chemical and Physical Properties

This compound is a synthetic form of triolein where three carbon atoms have been replaced with the stable isotope ¹³C. This labeling allows for the tracing of metabolic pathways without the hazards associated with radioactive isotopes.[1]

| Property | Value | Reference |

| Chemical Name | 1,2,3-Tri(cis-9-octadecenoyl)glycerol-1,1,1-¹³C₃ | [2][3][4] |

| Synonyms | Glycerol trioleate-¹³C₃, 13C-Triolein | [2][5] |

| CAS Number (Labeled) | 82005-46-7 | [2][3][4][5] |

| Molecular Formula | C₅₄*C₃H₁₀₄O₆ | [2][3][4] |

| Molecular Weight | 888.41 g/mol | [2][3][5] |

| Appearance | Clear liquid | [6] |

| Purity | >98% | [5] |

| Storage Temperature | +2°C to +8°C (Refrigerated) | [2][3][4] |

Hazard Identification and Safety Precautions

Based on the safety data for unlabeled triolein, this compound is not considered a hazardous substance.[6][7] However, standard laboratory safety practices should always be observed.

| Hazard | Precautionary Statement |

| Eye Contact | May cause mild irritation. |

| Skin Contact | Prolonged or repeated contact may cause skin irritation. |

| Inhalation | Not expected to be an inhalation hazard under normal conditions. Heating may produce fumes that can cause respiratory irritation. |

| Ingestion | Not expected to be harmful if swallowed in small amounts. |

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Gloves: Chemical resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: A standard laboratory coat.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Handling

-

Avoid Contact: Avoid direct contact with skin and eyes.[6][8]

-

Ventilation: Use in a well-ventilated area.[8]

-

Transfer: Use glass, stainless steel, or teflon labware for transferring the substance. Avoid using plastic pipet tips or containers with organic solutions of the lipid.

-

Temperature: Allow the container to reach room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.

Storage

-

Temperature: Store refrigerated at +2°C to +8°C.[2][3][4] For long-term storage, a freezer is recommended.[6]

-

Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

-

Container: Keep in a tightly sealed, glass container with a Teflon-lined cap.